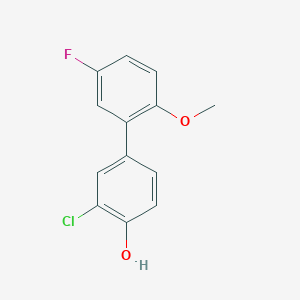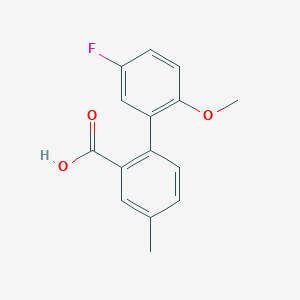
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95% (herein referred to as 2-CFM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 103-106°C and has a boiling point of 350-360°C. Its structure consists of a phenol group with a chlorine atom attached at the 2-position and a methoxy group with a fluorine atom attached at the 5-position. 2-CFM has been studied for its use in a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-CFM has been studied for its potential applications in scientific research. It has been shown to be useful in the synthesis of various compounds, such as 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylbutyrate and 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylpentanoate. It has also been studied for its potential use as a selective inhibitor of cytochrome P450 2C9.
Wirkmechanismus
2-CFM has been shown to inhibit the activity of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of many drugs. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6.
Biochemical and Physiological Effects
2-CFM has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, which can lead to increased levels of drugs in the body and potential side effects. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6, which can lead to altered drug metabolism and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-CFM has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-CFM in scientific research. It could be further studied for its potential use as a selective inhibitor of other enzymes, such as CYP2C19 and CYP2D6. In addition, it could be studied for its potential use as an inhibitor of other metabolic pathways, such as those involved in the metabolism of drugs. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
Synthesemethoden
2-CFM can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Grignard reaction, and the aldol condensation. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone to form an alcohol. The aldol condensation involves the reaction of an aldehyde or ketone with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone.
Eigenschaften
IUPAC Name |
2-chloro-4-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-12(16)11(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPQLVWGFRSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680824 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225751-43-8 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














